N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Fragment-based drug discovery Pharmacophore deconvolution Scaffold hopping

Acquire this dual-pharmacophore probe to interrogate metal-chelation and halogen-bond binding determinants in a single molecule. Features the privileged 6-hydroxypyrimidine-4-carboxamide scaffold (IC₅₀ ~50 nM vs HIV integrase) and the 5-chloro-2-methoxyphenyl moiety (present in clinical-stage MPO inhibitor PF-06282999). Non-obvious N-aryl substitution provides orthogonal hydrogen-bond and halogen-bond capacity distinct from common N-benzyl/alkyl analogs. Ideal for metalloenzyme panels, fragment-based discovery, and permeability boundary studies (predicted TPSA ~94 Ų). Available in multi-gram quantities with verified purity for parallel library synthesis and SAR campaigns.

Molecular Formula C12H10ClN3O3
Molecular Weight 279.68
CAS No. 2034621-29-7
Cat. No. B2414292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034621-29-7
Molecular FormulaC12H10ClN3O3
Molecular Weight279.68
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C12H10ClN3O3/c1-19-10-3-2-7(13)4-8(10)16-12(18)9-5-11(17)15-6-14-9/h2-6H,1H3,(H,16,18)(H,14,15,17)
InChIKeyCWAOXHDPNNIBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-Chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034621-29-7): Structural Class, Pharmacophoric Lineage, and Procurement Context


N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic small molecule (MF: C₁₂H₁₀ClN₃O₃, MW: 279.68 g/mol) that exists as the 6-oxo-1,6-dihydropyrimidine tautomer under physiological conditions . The compound embeds two independently validated pharmacophoric fragments within a single molecular entity: (i) the 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide core, a privileged metal-chelating scaffold that gave rise to the FDA-approved HIV integrase inhibitor Raltegravir and has demonstrated target engagement across HIV integrase (IC₅₀ ~50 nM strand transfer), HCV NS5B polymerase, 11β-HSD1 (IC₅₀ 1.6–2.9 nM), and erythropoietin production enhancement [1][2]; and (ii) the 5-chloro-2-methoxyphenyl moiety, a substituted aniline fragment present in the clinical-stage myeloperoxidase inhibitor PF-06282999 (human whole blood IC₅₀ = 1.9 µM) and in multiple series of 2-aminopyrimidine-4-carboxamide therapeutic candidates disclosed in Synthelabo patents [3][4]. This dual-fragment architecture is structurally distinct from the N-benzyl and N-alkyl congeners that dominate the published HIV integrase literature, positioning the compound as a non-obvious analog for scaffold-hopping and fragment-based discovery programs.

Why In-Class 6-Hydroxypyrimidine-4-Carboxamides Cannot Substitute for N-(5-Chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide in Structure–Activity-Dependent Workflows


The 6-hydroxypyrimidine-4-carboxamide scaffold is exquisitely sensitive to the N-substituent, which dictates target selectivity, metal-chelation geometry, and pharmacokinetic profile. In the seminal HIV integrase series, replacement of the N-benzyl group with N-(4-fluorobenzyl) shifted CIC₉₅ from >1 µM to 78 nM in cell-based assays [1]. In the 11β-HSD1 series, the N-adamantyl pyrimidine-4-carboxamide SKI2852 achieved IC₅₀ values of 1.6–2.9 nM, whereas closely related N-substituted analogs lost >100-fold potency [2]. In the NaV1.7 context, a 2-amino-N-(6-(4-(4-fluorophenoxy)phenyl)pyridin-2-yl)-6-hydroxypyrimidine-4-carboxamide exhibited an IC₅₀ of >20,000 nM, demonstrating that even moderate N-substituent changes can abolish target engagement entirely [3]. The 5-chloro-2-methoxyphenyl group of the title compound is not a simple benzyl isostere: it introduces orthogonal hydrogen-bond acceptor capacity (methoxy oxygen), halogen-bond donor potential (chlorine), and distinct torsional preferences that cannot be replicated by N-benzyl, N-cyclopentyl, N-(4-fluorobenzyl), or N-(4-chlorobenzyl) analogs [4]. Generic substitution with a scaffold-matched but N-substituent-mismatched analog therefore carries a high probability of target disengagement and is inadvisable without confirmatory assay data.

Quantitative Differentiation Evidence: N-(5-Chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide vs. Closest Structural Comparators


Fragment Co-occurrence Advantage: Dual Pharmacophore Architecture Versus Single-Pharmacophore N-Benzyl and N-Cyclopentyl Analogs

The title compound is the only readily accessible analog that simultaneously presents the 5-chloro-2-methoxyphenyl fragment (independently validated in the clinical MPO inhibitor PF-06282999, human whole blood IC₅₀ = 1.9 µM) and the 6-hydroxypyrimidine-4-carboxamide core (the progenitor scaffold of Raltegravir, HIV-1 integrase strand transfer IC₅₀ ~50 nM) within a single, non-piperazine-linked architecture [1][2]. By contrast, N-benzyl-6-hydroxypyrimidine-4-carboxamide lacks the chloro-methoxy substitution pattern entirely, and N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide replaces the aromatic N-substituent with a saturated ring that eliminates π-stacking potential and aromatic halogen bonding . The nearest analog bearing the same aryl fragment, N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide, replaces the metal-chelating 6-hydroxyl with a morpholine group, abolishing the tautomeric equilibrium essential for Mg²⁺-dependent enzyme inhibition .

Fragment-based drug discovery Pharmacophore deconvolution Scaffold hopping

Tautomeric Metal-Chelation Competence: 6-OH/6-Oxo Equilibrium Versus Permanently Substituted Analogs

The 6-hydroxypyrimidine-4-carboxamide scaffold derives its biological activity from the 6-OH ↔ 6-oxo tautomeric equilibrium, which enables bidentate metal chelation of active-site Mg²⁺ or Mn²⁺ ions essential for strand-transfer catalysis in HIV integrase and related polynucleotidyl transferases [1]. The prototypical N-benzyl-5,6-dihydroxypyrimidine-4-carboxamide class achieves HIV-1 integrase strand transfer IC₅₀ values of ~60 nM through this Mg²⁺-sequestration mechanism, later refined in Raltegravir [2]. The title compound retains the 6-hydroxy/oxo functionality in its unsubstituted form, preserving this tautomeric equilibrium, whereas the morpholino-substituted analog N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide, and the 2-(propylsulfanyl)-substituted analog 5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide, permanently block or sterically encumber the chelation site . Quantitative metal-binding affinity data for the title compound have not been published; however, the absence of a substituent at the 2- and 5-positions of the pyrimidine ring distinguishes it from both the 5,6-dihydroxy series (5-OH present; distinct chelation geometry) and the 2-substituted analogs (chelating face blocked) [3].

Metalloenzyme inhibition HIV integrase Metal chelation pharmacophore

N-Substituent Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability Versus N-Benzyl and N-Cyclopentyl Analogs

The 5-chloro-2-methoxyphenyl group of the title compound introduces an additional hydrogen-bond acceptor (methoxy oxygen, contributing ~9 Ų to TPSA) and a halogen substituent (Cl, contributing ~5 Ų incremental TPSA and a σ-hole for halogen bonding) compared to the N-(4-fluorobenzyl) and N-benzyl analogs, which lack the methoxy donor entirely . The measured logP of the core scaffold 6-hydroxypyrimidine-4-carboxamide is 0.17 (chemsrc.com experimental), and the addition of the 5-chloro-2-methoxyphenyl group is predicted to increase logP to approximately 2.0–2.5 (in silico estimate), placing the compound in a permeability-favorable range distinct from both more polar (N-(4-fluorobenzyl): predicted logP ~0.8–1.2) and more lipophilic (N-cyclopentyl: predicted logP ~0.5–0.9) analogs . No experimental logP or permeability data have been published for the title compound. The TPSA contribution of the methoxy oxygen is particularly relevant for blood–brain barrier penetration prediction, where TPSA < 90 Ų is generally required; N-benzyl-6-hydroxypyrimidine-4-carboxamide has a predicted TPSA of ~85 Ų, while the title compound adds approximately 9 Ų from the methoxy group, placing it near the BBB-permeability boundary and offering a tunable toggle for CNS exposure [1].

Physicochemical profiling Membrane permeability CNS drug design

Halogen-Bond Donor Capacity: 5-Chloro Substituent as a Non-Canonical Interaction Motif Not Available in N-(4-Fluorobenzyl) or N-Benzyl Analogs

The 5-chloro substituent on the methoxyphenyl ring of the title compound presents a σ-hole that can function as a halogen-bond donor to backbone carbonyl oxygens or side-chain carboxylates in protein binding pockets. This interaction type has been structurally validated in multiple PDB entries for chloroaromatic ligands, with C–Cl···O distances typically 2.8–3.3 Å and interaction energies of −1 to −3 kcal/mol [1]. The N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide analog offers only a weaker C–F σ-hole (fluorine is a poor halogen-bond donor) while the N-benzyl analog lacks any halogen entirely . In the clinical MPO inhibitor PF-06282999, the 5-chloro-2-methoxyphenyl group engages the MPO active site through a combination of hydrophobic packing (methoxy group) and halogen bonding (chlorine), contributing to its 1.9 µM whole-blood IC₅₀ [2]. In the Synthelabo 2-aminopyrimidine-4-carboxamide patent series (U.S. Patent 5,244,894), the combination of 5-chloro and 2-methoxy substitution on the phenyl ring was explicitly claimed as a preferred embodiment for therapeutic activity, and analogs lacking either substituent showed reduced potency [3]. Quantitative halogen-bond interaction energies for the title compound have not been experimentally determined.

Halogen bonding Structure-based drug design Protein-ligand interactions

Synthetic Tractability and Late-Stage Diversification Advantage Over 5,6-Dihydroxy and 2-Substituted Analogs

The title compound is synthesized via a single-step amide coupling between commercially available 5-chloro-2-methoxyaniline (CAS 95-03-4, widely stocked by major suppliers at >97% purity) and 6-hydroxypyrimidine-4-carboxylic acid or its activated ester . This contrasts with the multi-step sequences required for 5,6-dihydroxypyrimidine-4-carboxamides (requiring oxidation-state management of two hydroxyl groups) and for 2-substituted analogs (requiring sequential nucleophilic aromatic substitution) [1]. The unsubstituted 2- and 5-positions of the pyrimidine ring in the title compound furthermore provide two orthogonal vectors for late-stage diversification (C2 for nucleophilic substitution, C5 for electrophilic halogenation or cross-coupling) that are not available in the fully elaborated dihydroxy or 2-alkylamino analogs [2]. Within the commercially available N-(5-chloro-2-methoxyphenyl)-pyrimidine-4-carboxamide sub-series, the title compound (6-OH) is synthetically more versatile than the 6-morpholino analog (diversification at C6 blocked), the 5-chloro-2-(propylsulfanyl) analog (C2 blocked), and the 4,7-dioxo-pyridopyrimidine analog (ring system locked), offering the most functional-group handles for parallel library synthesis .

Medicinal chemistry Parallel synthesis Structure–activity relationship

Explicit Evidence Gap Declaration: Absence of Published Head-to-Head Biological Data

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, and SciFinder (performed April 2026) identified no published head-to-head quantitative biological comparison of N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide against any named structural comparator in any assay system [1][2]. The compound is not indexed in ChEMBL, has no PubChem BioAssay entries with quantitative activity data, and is not cited as a specific example in any identified patent [3]. All differentiation claims in this guide relying on class-level inference from the dihydroxypyrimidine HIV integrase series, the PF-06282999 MPO program, the SKI2852 11β-HSD1 series, and the Synthelabo 2-aminopyrimidine-4-carboxamide patents must be interpreted with this fundamental evidence gap in mind [4]. Users should anticipate that procurement of this compound entails a first-in-class screening exercise rather than a follow-up on published data, and should design primary assays accordingly.

Data transparency Procurement risk assessment Experimental validation required

Scientifically Justified Procurement and Application Scenarios for N-(5-Chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide Based on Established Evidence


Fragment-Based Screening: Simultaneous Probing of Metal-Chelating Core and Halogen-Bonding Aryl Pendant

Procure the title compound as a dual-pharmacophore probe for primary screening against metalloenzyme panels (HIV integrase, HCV NS5B polymerase, 11β-HSD1, MPO, HDACs, and erythropoietin production regulators). The compound's unique combination of the 6-hydroxy/oxo metal-chelating core and the 5-chloro-2-methoxyphenyl halogen-bond-capable fragment enables simultaneous interrogation of two binding determinants in a single molecule [1]. Use in concentration-response format (10 nM–100 µM) with parallel testing of N-benzyl-6-hydroxypyrimidine-4-carboxamide (chelating core control) and N-(5-chloro-2-methoxyphenyl)acetamide (aryl fragment control) to deconvolute fragment contributions [2]. Positive hits can be followed up by systematic variation at the unsubstituted C2 and C5 positions of the pyrimidine ring to optimize potency and selectivity [3].

Physicochemical SAR Benchmarking: TPSA and logP Boundary Condition Analysis for CNS Penetration Prediction

Use the title compound as a boundary-condition probe in a permeability-focused analog set alongside N-benzyl-6-hydroxypyrimidine-4-carboxamide (predicted TPSA ~85 Ų), N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide (predicted TPSA ~88 Ų), and N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide (predicted TPSA ~82 Ų). The title compound's predicted TPSA of ~94 Ų places it at the established BBB-permeability threshold (TPSA <90 Ų) as defined by Pajouhesh and Lenz [1]. Determine experimental logP (shake-flask), PAMPA permeability, and Caco-2 efflux ratio for all four compounds. The resulting dataset will anchor computational models for predicting CNS exposure of N-aryl-6-hydroxypyrimidine-4-carboxamides with precision at the permeability boundary where most drug-like compounds cluster [2].

Medicinal Chemistry Diversification Hub: Parallel Library Synthesis from a Multivector Scaffold

Acquire the title compound in multi-gram quantity (5–25 g) as a starting material for parallel library synthesis exploiting its three orthogonal diversification vectors: (i) C2 nucleophilic aromatic substitution with primary/secondary amines to generate 2-amino analogs; (ii) C5 electrophilic bromination followed by Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl groups; and (iii) 6-OH O-alkylation/acylation to modulate tautomeric equilibrium and metal-chelation properties [1]. This three-dimensional SAR exploration is not achievable with the 5,6-dihydroxy analogs (protection/deprotection required), the 6-morpholino analog (C6 blocked), or the 2-(propylsulfanyl) analog (C2 blocked) [2]. A 96-well plate format using standard amide coupling and SNAr conditions enables generation of 50–100 analogs within 2–3 weeks for initial screening, providing a competitive time-to-data advantage [3].

Halogen-Bond Pharmacophore Validation: Crystallographic and Biophysical Assessment of Cl···O Interactions

Deploy the title compound in a halogen-bond validation campaign by co-crystallizing with protein targets that present backbone carbonyl-rich binding sites (e.g., kinase hinge regions, HIV integrase catalytic core, or 11β-HSD1 active site) [1]. Compare the binding mode and Cl···O distance (expected 2.8–3.3 Å per Auffinger et al.) with those of the non-halogenated N-benzyl analog and the weakly halogen-bonding N-(4-fluorobenzyl) analog [2]. Measure the difference in binding free energy (ΔΔG) using isothermal titration calorimetry or surface plasmon resonance to quantify the halogen-bond contribution. This experimental dataset will validate whether the 5-chloro-2-methoxyphenyl fragment can serve as a transferable halogen-bond pharmacophore across multiple target classes [3].

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.